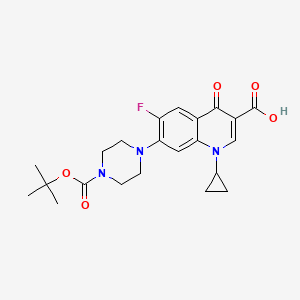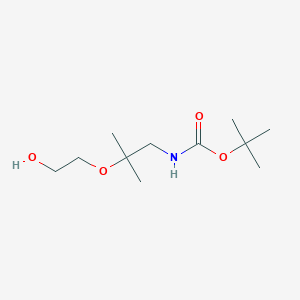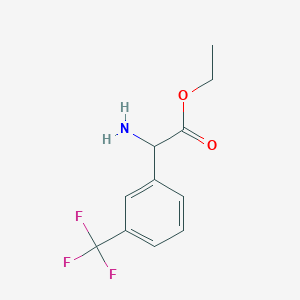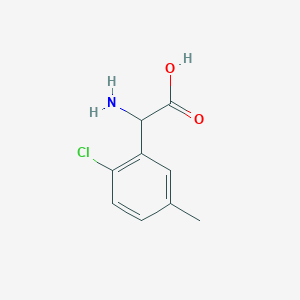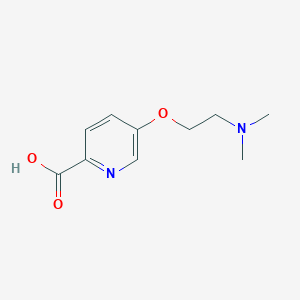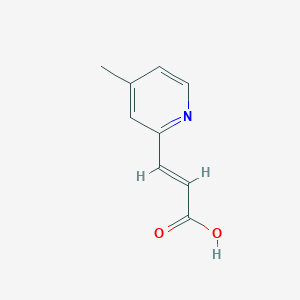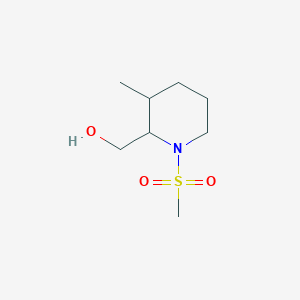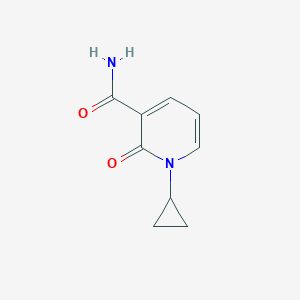
2-Amino-2-(2-chloro-4-hydroxyphenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-(2-chloro-4-hydroxyphenyl)acetic acid is an organic compound with the molecular formula C8H8ClNO3 It is a derivative of phenylglycine, characterized by the presence of an amino group, a chloro substituent, and a hydroxy group on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-chloro-4-hydroxyphenyl)acetic acid typically involves the chlorination of 2-Amino-2-(4-hydroxyphenyl)acetic acid The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the phenyl ring
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination reactions using similar reagents but optimized for higher yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions
2-Amino-2-(2-chloro-4-hydroxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The chloro substituent can be reduced to a hydrogen atom, resulting in the formation of 2-Amino-2-(4-hydroxyphenyl)acetic acid.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-Amino-2-(2-chloro-4-oxophenyl)acetic acid, while reduction can produce 2-Amino-2-(4-hydroxyphenyl)acetic acid.
科学的研究の応用
2-Amino-2-(2-chloro-4-hydroxyphenyl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its derivatives may exhibit pharmacological activities, making it a subject of interest in drug discovery and development.
Industry: It can be used in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 2-Amino-2-(2-chloro-4-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino, chloro, and hydroxy groups allows it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Amino-2-(4-hydroxyphenyl)acetic acid: Lacks the chloro substituent, making it less reactive in certain substitution reactions.
2-Amino-2-(2-chlorophenyl)acetic acid: Lacks the hydroxy group, affecting its hydrogen bonding capabilities.
4-Hydroxyphenylglycine: Similar structure but without the amino group, impacting its overall reactivity and applications.
Uniqueness
2-Amino-2-(2-chloro-4-hydroxyphenyl)acetic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both chloro and hydroxy groups on the phenyl ring allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial processes.
特性
分子式 |
C8H8ClNO3 |
|---|---|
分子量 |
201.61 g/mol |
IUPAC名 |
2-amino-2-(2-chloro-4-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H8ClNO3/c9-6-3-4(11)1-2-5(6)7(10)8(12)13/h1-3,7,11H,10H2,(H,12,13) |
InChIキー |
MVCCTIYQWDTONZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1O)Cl)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


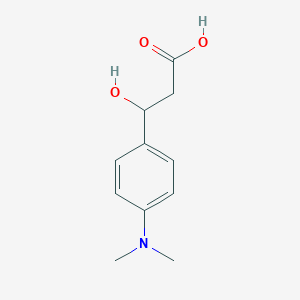
![tert-butylN-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate](/img/structure/B13544463.png)

